2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl (CAS: 890-02-8): A Comprehensive Technical Guide on Synthesis, Properties, and Applications
2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl (CAS: 890-02-8): A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary
The compound 2,3,4,5,6-pentafluoro-3'-methyl-1,1'-biphenyl (CAS Number: 890-02-8) is a highly specialized, polyfluorinated biaryl building block[1]. Structurally, it consists of an electron-deficient pentafluorophenyl ring covalently linked to an electron-rich m-tolyl (3-methylphenyl) ring. This unique push-pull electronic configuration, combined with the extreme steric and metabolic rigidity imparted by the perfluorinated ring, makes it an invaluable scaffold in both advanced materials science (e.g., Organic Light-Emitting Diodes, liquid crystals)[2] and medicinal chemistry.
This whitepaper provides an in-depth mechanistic analysis of its synthesis, a field-validated experimental protocol for cross-coupling electron-poor arenes, and a review of its downstream applications.
Physicochemical Profiling
The physical and electronic properties of 2,3,4,5,6-pentafluoro-3'-methyl-1,1'-biphenyl are dictated by the dense fluorine substitution. Fluorine's high electronegativity drastically lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the biphenyl system, a critical feature for electron-transport materials[3].
| Property | Value / Description |
| Chemical Name (IUPAC) | 2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl[1] |
| CAS Number | 890-02-8[1] |
| Molecular Formula | C₁₃H₇F₅[1] |
| Molecular Weight | 258.19 g/mol [1] |
| MDL Number | MFCD06802374[1] |
| Canonical SMILES | CC1=CC=CC(C2=C(F)C(F)=C(F)C(F)=C2F)=C1[1] |
| Electronic Character | Highly polarized; electron-deficient pentafluorophenyl ring paired with a mildly electron-donating m-tolyl ring. |
Mechanistic Insights: Cross-Coupling Electron-Poor Arenes
The synthesis of polyfluorinated biphenyls is notoriously challenging. The standard approach utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While the electron-withdrawing nature of the pentafluorophenyl halide (e.g., bromopentafluorobenzene) accelerates the initial oxidative addition step, it renders the resulting Pd(II) intermediate highly unstable and susceptible to deleterious side reactions[2].
If reaction conditions are not rigorously controlled, two primary failure modes occur:
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Protodehalogenation / Protodeboronation: The highly polarized intermediates can react with trace moisture or protic sources, leading to dead-end debromination or deboronation.
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Nucleophilic Aromatic Substitution (S_NAr): The pentafluorophenyl ring is highly activated toward S_NAr. Strong bases (like NaOH or KOtBu) will readily attack the para-fluorine atom, yielding undesired phenol or ether byproducts.
To circumvent this, the catalytic cycle must be optimized with a mild base (e.g., K₃PO₄) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) to accelerate transmetalation and reductive elimination before side reactions can occur[2].
Catalytic cycle for the Suzuki-Miyaura synthesis of polyfluorinated biphenyls.
Validated Experimental Protocol
The following protocol is a self-validating system designed to synthesize CAS 890-02-8 with high regioselectivity and yield, specifically tailored to mitigate the S_NAr vulnerabilities of the pentafluorophenyl moiety[2].
Reagent Matrix
| Reagent | Equivalents | Role in System |
| Bromopentafluorobenzene | 1.0 eq | Electrophile (Highly activated) |
| m-Tolylboronic acid | 1.2 eq | Nucleophile (Slight excess to counter protodeboronation) |
| Pd(OAc)₂ | 0.02 eq (2 mol%) | Pre-catalyst |
| SPhos | 0.04 eq (4 mol%) | Bulky, electron-rich ligand to stabilize Pd(II) |
| K₃PO₄ | 2.0 eq | Mild base to activate boronic acid without S_NAr |
| Toluene / H₂O (10:1) | 0.2 M | Biphasic solvent system for optimal phase-transfer |
Step-by-Step Methodology
Step 1: System Preparation & Degassing
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To an oven-dried Schlenk flask equipped with a magnetic stir bar, add m-tolylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 eq).
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Seal the flask with a rubber septum and subject the system to three cycles of vacuum evacuation and argon backfilling to ensure a strictly anaerobic environment. Causality: Oxygen rapidly degrades the electron-rich SPhos ligand and quenches the active Pd(0) species.
Step 2: Reagent Introduction & Catalysis 3. Inject degassed toluene and degassed deionized water (10:1 ratio) via syringe. 4. Inject bromopentafluorobenzene (1.0 eq) dropwise. 5. Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs.
Step 3: In-Process Monitoring (Self-Validation) 6. After 8 hours, extract a 0.1 mL aliquot from the organic layer. Quench with water, extract with ethyl acetate, and analyze via GC-MS or TLC (Hexanes). The disappearance of the bromopentafluorobenzene peak confirms reaction progression.
Step 4: Workup & Extraction 7. Cool the mixture to room temperature. Dilute with ethyl acetate and partition with distilled water. 8. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification & Characterization 9. Purify the crude residue via flash column chromatography on silica gel using 100% hexanes as the eluent (the product is highly non-polar). 10. Validate the isolated product via ¹H NMR (focusing on the m-tolyl methyl singlet at ~2.4 ppm and aromatic protons) and ¹⁹F NMR (three distinct multiplets corresponding to the ortho, meta, and para fluorines of the pentafluorophenyl ring).
Step-by-step experimental workflow for the synthesis and validation of CAS 890-02-8.
Applications in Advanced Technologies
Organic Light-Emitting Diodes (OLEDs) and Materials Science
Polyfluorinated biphenyls like CAS 890-02-8 are critical precursors in the synthesis of electron-transport materials (ETMs) and host materials for phosphorescent OLEDs[2][3]. The incorporation of the pentafluorophenyl moiety significantly lowers the LUMO energy level of the resulting polymers or small molecules. This facilitates efficient electron injection from the cathode and improves charge balance within the emissive layer[3]. Furthermore, the rigid biphenyl axis prevents non-radiative decay pathways, enhancing the external quantum efficiency (EQE) of the device. They are also utilized in the engineering of liquid crystals, where their strong dipole moments and rigid rod-like structures improve phase stability[2].
Medicinal Chemistry and Drug Design
In drug development, the pentafluorophenyl group is utilized as a highly lipophilic, metabolically inert bioisostere for standard aromatic rings. The dense fluorine shielding completely blocks cytochrome P450-mediated aromatic oxidation (a common metabolic liability in drug candidates). The m-tolyl group provides a synthetic handle (via benzylic functionalization) or serves to occupy hydrophobic pockets in target proteins, making this biphenyl an excellent core scaffold for kinase inhibitors and agrochemicals.
References
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Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
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A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Source: Journal of Materials Chemistry C (RSC Publishing). URL:[Link]
